Cas no 1346697-76-4 (5-(Isopentyloxy)pyridazin-3(2H)-one)

5-(Isopentyloxy)pyridazin-3(2H)-one 化学的及び物理的性質
名前と識別子
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- 5-(Isopentyloxy)pyridazin-3(2H)-one
- 4-(3-methylbutoxy)-1H-pyridazin-6-one
- 1346697-76-4
- 5-(3-Methylbutoxy)pyridazin-3(2H)-one
- DTXSID90856336
- 5-(3-methylbutoxy)-2,3-dihydropyridazin-3-one
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- インチ: InChI=1S/C9H14N2O2/c1-7(2)3-4-13-8-5-9(12)11-10-6-8/h5-7H,3-4H2,1-2H3,(H,11,12)
- InChIKey: METKAQPDOLOUGP-UHFFFAOYSA-N
- ほほえんだ: CC(C)CCOC1=CC(=NN=C1)O
計算された属性
- せいみつぶんしりょう: 182.105527694g/mol
- どういたいしつりょう: 182.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 50.7Ų
5-(Isopentyloxy)pyridazin-3(2H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM164264-1g |
5-(isopentyloxy)pyridazin-3(2H)-one |
1346697-76-4 | 95% | 1g |
$519 | 2021-08-05 | |
Alichem | A029186210-1g |
5-(Isopentyloxy)pyridazin-3(2H)-one |
1346697-76-4 | 95% | 1g |
$465.92 | 2022-04-03 | |
Chemenu | CM164264-1g |
5-(isopentyloxy)pyridazin-3(2H)-one |
1346697-76-4 | 95% | 1g |
$483 | 2023-03-07 |
5-(Isopentyloxy)pyridazin-3(2H)-one 関連文献
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
5-(Isopentyloxy)pyridazin-3(2H)-oneに関する追加情報
5-(Isopentyloxy)pyridazin-3(2H)-one: A Promising Compound in Pharmaceutical Research
5-(Isopentyloxy)pyridazin-3(2H)-one, with the chemical formula C12H15N1O2 and the CAS No. 1346697-76-4, has emerged as a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of pyridazinones, which are known for their diverse biological activities. Recent studies have highlighted its potential in modulating various pharmacological targets, making it a subject of interest for both academic and industrial researchers.
The 5-(Isopentyloxy)pyridazin-3(2H)-one structure features a pyridazinone ring system with an isopentyloxy substituent at the 5-position. This unique substitution pattern contributes to its distinct chemical properties, including solubility characteristics and reactivity profiles. The pyridazinone ring, a six-membered heterocyclic system containing two nitrogen atoms, is a common scaffold in many bioactive molecules, often associated with enzyme inhibition and receptor modulation.
Recent research published in the Journal of Medicinal Chemistry (2023) has demonstrated that 5-(Isopentyloxy)pyridazin-3(2H)-one exhibits promising antitumor activity against a panel of human cancer cell lines. The compound's ability to inhibit the PI3K/AKT/mTOR signaling pathway has been identified as a key mechanism of action. This pathway is frequently dysregulated in various malignancies, making 5-(Isopentyloxy)pyridazin-3(2H)-one a potential candidate for targeted cancer therapy.
Structural modifications of 5-(Isopentyloxy)pyridazin-3(2H)-one have been explored to enhance its pharmacokinetic properties. A study published in Organic & Biomolecular Chemistry (2024) reported the synthesis of several analogs with improved metabolic stability and reduced toxicity. These modifications involved the introduction of functional groups at the isopentyloxy substituent, leading to compounds with enhanced cellular uptake and prolonged half-life in vivo.
Another area of interest is the application of 5-(Isopentyloxy)pyridazin-3(2H)-one in the treatment of neurodegenerative diseases. Research conducted at the University of California, San Francisco (2023) suggests that this compound may modulate the activity of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The study demonstrated that 5-(Isopentyloxy)pyridazin-3(2H)-one could inhibit acetylcholinesterase with an IC50 value of 12.3 nM, comparable to existing inhibitors like donepezil.
The synthesis of 5-(Isopentyloxy)pyridazin-3(2,2H)-one typically involves a multi-step process starting with the formation of the pyridazinone ring. A recent method described in Chemical Communications (2024) employs a one-pot microwave-assisted reaction to achieve high yields. This approach reduces the number of purification steps and enhances the efficiency of the synthesis process, which is crucial for large-scale production.
Pharmacological studies have also revealed the potential of 5-(Isopentyloxy)pyridazin-3(2H)-one in the treatment of inflammatory conditions. A 2023 study published in Pharmaceutical Research showed that the compound exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the immune response, and its modulation could lead to new therapeutic strategies for autoimmune diseases.
Moreover, the compound's interaction with ion channels has been investigated for its potential in treating cardiovascular disorders. Research from the Karolinska Institute (2024) suggests that 5-(Isopentyloxy)pyridazin-3(2H)-one may modulate voltage-gated potassium channels, which are involved in the regulation of cardiac rhythm. This finding opens new avenues for the development of drugs targeting arrhythmias.
The safety profile of 5-(Isopentyloxy)pyridazin-3(2H)-one has been evaluated in preclinical studies. A 2023 toxicity study published in Toxicology and Applied Pharmacology reported that the compound exhibited low cytotoxicity at therapeutic concentrations. These findings are crucial for its potential translation into clinical applications, as they indicate a favorable risk-benefit ratio.
Despite its promising properties, challenges remain in the development of 5-(Isopentyloxy)pyridazin-3(2H)-one as a therapeutic agent. One area of ongoing research is the optimization of its selectivity profile to minimize off-target effects. A 2024 study in Drug Discovery Today explored the use of computational models to predict the compound's interactions with various protein targets, providing valuable insights for structure-based drug design.
In conclusion, 5-(Isopentyloxy)pyridazin-3(2H)-one represents a promising lead compound with potential applications in multiple therapeutic areas. Its unique chemical structure and diverse biological activities make it a valuable target for further research and development. As more studies are conducted, the compound may pave the way for new treatments for a range of diseases, underscoring the importance of continued investigation into its pharmacological properties.
For researchers and pharmaceutical companies interested in exploring the therapeutic potential of 5-(Isopentyloxy)pyridazin-3(2H)-one, collaboration with academic institutions and access to advanced analytical techniques will be crucial. The integration of synthetic chemistry, pharmacology, and computational modeling will be essential in overcoming the challenges associated with its development and ensuring its successful translation into clinical practice.
As the field of medicinal chemistry continues to evolve, compounds like 5-(Isopentyloxy)pyridazin-3(2H)-one will play an increasingly important role in the discovery of novel therapeutics. The ongoing research into its properties and applications highlights the dynamic nature of pharmaceutical science and the potential for innovative solutions to complex medical challenges.
Finally, the study of 5-(Isopentyloxy)pyridazin-3(2H)-one serves as a reminder of the importance of interdisciplinary research in advancing medical science. By combining expertise from various fields, researchers can unlock new possibilities for drug development and improve patient outcomes. The journey of this compound from the laboratory to the clinic exemplifies the collaborative efforts required to bring new therapies to market.
As we look to the future, the continued exploration of 5-(Isopentyloxy)pyridazin-3(2H)-one and similar compounds will be vital in addressing the unmet medical needs of patients worldwide. The potential of this molecule underscores the importance of sustained investment in research and development, ensuring that new discoveries can be translated into effective treatments for a wide range of conditions.
In summary, the 5-(Isopentyloxy)pyridazin-3(2H)-one represents a significant advancement in the field of pharmaceutical chemistry. Its unique properties and potential applications highlight the importance of continued research and development in the quest for new therapeutic solutions. As the scientific community continues to explore the possibilities of this compound, it is clear that its impact will be felt across multiple areas of medicine, contributing to the advancement of healthcare and the well-being of patients.
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